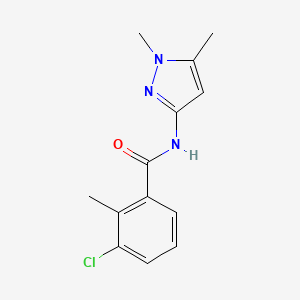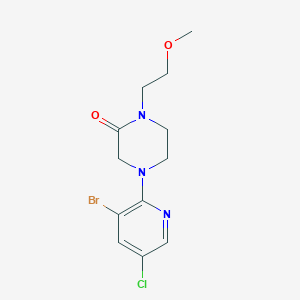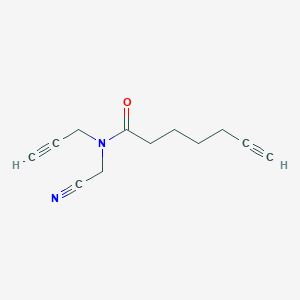![molecular formula C18H19N5O2 B6625528 N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potential therapeutic effects in various types of cancer, including breast cancer, lung cancer, and leukemia.
Mecanismo De Acción
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide works by inhibiting the activity of DOT1L, which is a histone methyltransferase. DOT1L is involved in the methylation of histone H3 lysine 79 (H3K79), which is a modification that regulates gene expression. By inhibiting DOT1L, N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide disrupts the regulation of gene expression, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis. N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide is that it has been extensively studied in preclinical models of cancer, which provides a strong scientific basis for further development. However, one limitation is that the mechanism of action of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the development of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide. One direction is to further optimize the synthesis method to improve yield and purity. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide in patients with cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide and identify potential biomarkers that can be used to predict response to treatment. Finally, combination therapy with N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide and other anticancer agents should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and can be easily obtained. The synthesis method has been optimized to produce N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide has also been shown to inhibit the activity of a specific enzyme called DOT1L, which is involved in the regulation of gene expression. This makes N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(2)23-11-16(20-12-23)17(24)21-15-6-3-5-14(9-15)10-22-8-4-7-19-18(22)25/h3-9,11-13H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDVCKOVKXBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)NC2=CC=CC(=C2)CN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![1-(4-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]tetrazol-5-amine](/img/structure/B6625550.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)
![2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)
![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)